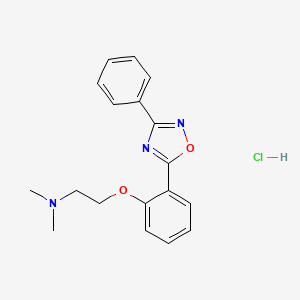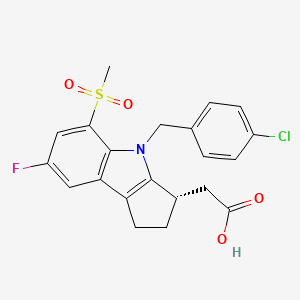
S-Laropiprant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype DP1. It was primarily developed to reduce the facial flushing caused by niacin, a medication used to lower cholesterol levels. This compound itself does not have cholesterol-lowering effects but is used in combination with niacin to mitigate its side effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Laropiprant involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
S-Laropiprant undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
Biology: Investigated for its role in modulating prostaglandin pathways and its effects on cellular signaling.
Medicine: Primarily used in combination with niacin to reduce niacin-induced flushing.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin receptors.
作用机制
S-Laropiprant exerts its effects by selectively antagonizing the DP1 receptor, which is activated by prostaglandin D2. By blocking this receptor, this compound prevents the vasodilation and increased blood flow that lead to facial flushing. This mechanism involves the inhibition of G protein-coupled receptor signaling pathways, reducing the production of cyclic AMP and subsequent vasodilatory effects .
相似化合物的比较
Similar Compounds
Niacin: Used in combination with S-Laropiprant to lower cholesterol levels but causes flushing.
Prostaglandin D2 receptor antagonists: Other compounds that target the same receptor but may have different pharmacokinetic profiles and side effects.
Uniqueness
This compound is unique in its high selectivity for the DP1 receptor and its ability to effectively reduce niacin-induced flushing without affecting the cholesterol-lowering effects of niacin. This makes it a valuable adjunct in the treatment of dyslipidemia .
属性
分子式 |
C21H19ClFNO4S |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
2-[(3S)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m0/s1 |
InChI 键 |
NXFFJDQHYLNEJK-ZDUSSCGKSA-N |
手性 SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
规范 SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
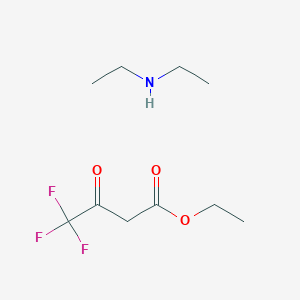
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
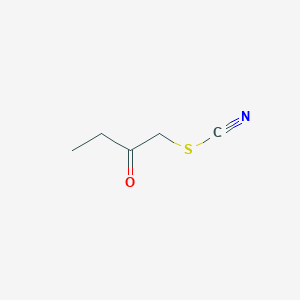
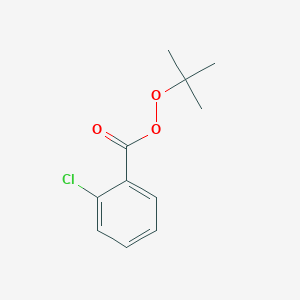
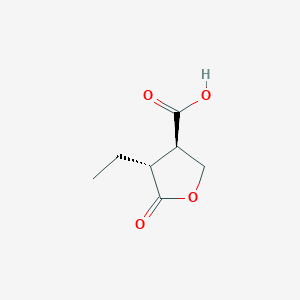
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
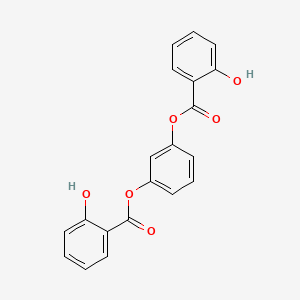
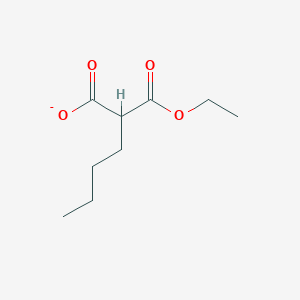
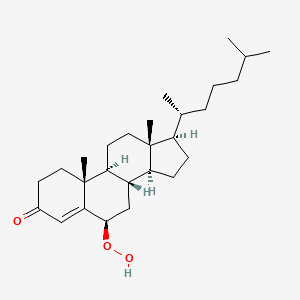
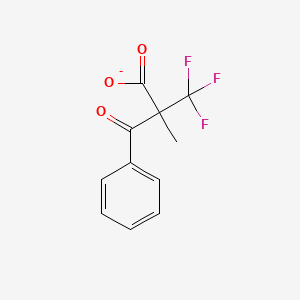
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
